![molecular formula C7H13ClN2O B2698028 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2287262-09-1](/img/structure/B2698028.png)

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

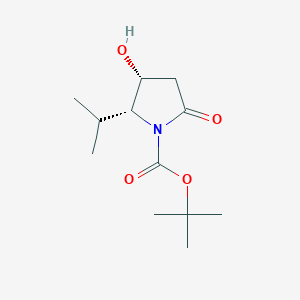

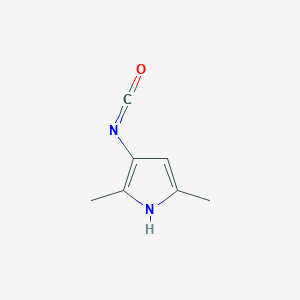

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a chemical compound with the molecular formula C7H12N2O . It is a derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold .

Synthesis Analysis

The synthesis of this compound involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process is a one-pot methodology for diastereoselective synthesis of the 3,9-diazabicyclo[3.3.1]nonane-containing scaffold . The reaction involves the use of 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition . The azide or nitro group in intermediates may be reduced to amine prior to lactamization without isolation and/or purification of the [3+2] cycloaddition products .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold . The compound has a molecular weight of 176.65 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on [3+2] cycloaddition . This reaction is a well-established multicomponent reaction (MCR) that generates valuable intermediates for post-addition reactions to access diverse heterocyclic scaffolds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Fernández et al. (1995) focused on the synthesis and structural, conformational analysis of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The compounds showed an almost perfect chair-chair conformation with N-substituents in equatorial positions, as determined by NMR spectroscopy and X-ray diffraction (Fernández et al., 1995). Similarly, Gálvez et al. (1985) explored diazabicyclanones and diazabicyclanols, revealing their preferred conformation in solution and solid state through spectroscopy and X-ray diffraction (Gálvez et al., 1985).

Biological Activity and Pharmacology

Research by Malmakova et al. (2021) synthesized novel bispidine derivatives to study their biological activity and toxicity. The compounds demonstrated local anesthetic activity and low toxicity, making them subjects for further pharmacological studies (Malmakova et al., 2021). Another study highlighted the opioid receptor affinity of a series of 2,4-diaryl-substituted 3,7-diazabicylononanones, finding most compounds showed considerable affinity for the kappa-receptor, suggesting potential for peripheral kappa-agonist development (Siener et al., 2000).

Advanced Materials and Chemical Engineering

Veremeeva et al. (2014) demonstrated that lipid-like amphiphilic compounds derived from 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) could be integrated into liposomal membranes as molecular switches, enhancing the permeability of lipid bilayers and the release of encapsulated compounds. This research opens avenues for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2014).

Eigenschaften

IUPAC Name |

3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGONSPPMJSYOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)C(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B2697948.png)

![N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2697958.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)